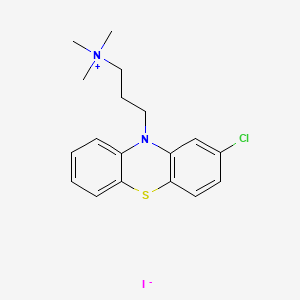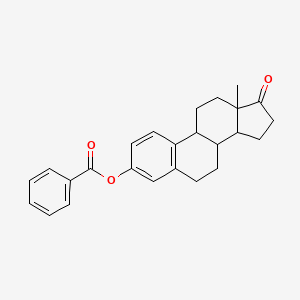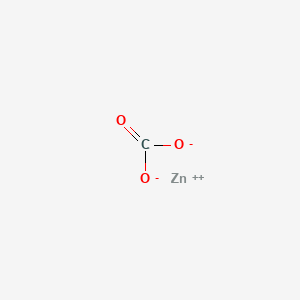
Fusicoccine
Vue d'ensemble
Description
Fusicoccin A est un glucoside diterpénique produit par le champignon Phomopsis amygdali, connu pour causer la maladie du chancre sur les amandiers et les pêchers . Ce composé est une phytotoxine puissante qui induit une ouverture irréversible des stomates dans les plantes, conduisant à la flétrissure et à la mort éventuelle de la plante . Fusicoccin A a suscité un intérêt considérable en raison de sa capacité à stabiliser les interactions entre les protéines 14-3-3 et les protéines de ligand phosphorylées, ce qui en fait un outil précieux en physiologie végétale et un agent thérapeutique potentiel .
Applications De Recherche Scientifique
Fusicoccin A has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Fusicoccin A (FC-A) primarily targets the 14-3-3 proteins . These proteins are regulatory molecules widespread in eukaryotes and central to the regulation of the serine/threonine kinase signaling pathway . They play a crucial role in controlling numerous biological processes .
Mode of Action
Fusicoccin A stabilizes the interactions between 14-3-3 proteins and phosphorylated ligand proteins . This stabilization is a key aspect of FC-A’s mode of action . The compound’s interaction with its targets leads to changes in the regulation of the serine/threonine kinase signaling pathway .
Biochemical Pathways
The ability of FC-A to stimulate several fundamental plant processes depends on its ability to activate the plasma membrane H±ATPase . This activation is induced by eliciting the association of 14-3-3 proteins . The affected pathways and their downstream effects are central to numerous biological processes .
Pharmacokinetics
The compound’s interaction with 14-3-3 proteins suggests that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of FC-A’s action are primarily related to its ability to stabilize 14-3-3 protein interactions . This stabilization can lead to changes in various biological processes, including the regulation of the serine/threonine kinase signaling pathway . In addition, FC-A has been shown to inhibit receptor activity, thereby hampering gene activation and cell growth .
Action Environment
The action, efficacy, and stability of FC-A can be influenced by various environmental factors. For instance, FC-A is produced by the fungus Phomopsis amygdali, which is a parasite of mainly almond and peach trees . The compound stimulates a quick acidification of the plant cell wall, causing the stomata to irreversibly open, which brings about the death of the plant . This suggests that the compound’s action can be significantly influenced by the biological environment in which it is present.
Analyse Biochimique
Biochemical Properties
Fusicoccin plays a crucial role in biochemical reactions by stabilizing the interaction between 14-3-3 proteins and their phosphorylated ligand proteins . This stabilization is central to the regulation of the serine/threonine kinase signaling pathway in eukaryotic cells . Fusicoccin interacts with enzymes such as the plasma membrane H±ATPase, leading to its activation and subsequent physiological effects . The nature of these interactions involves the binding of fusicoccin to the 14-3-3 protein, which in turn binds to the phosphorylated target protein, enhancing its activity .
Cellular Effects
Fusicoccin exerts significant effects on various cell types and cellular processes. In plant cells, it causes the irreversible opening of stomata by activating the plasma membrane H±ATPase . This activation leads to membrane hyperpolarization and increased ion transport, which are critical for stomatal opening . Additionally, fusicoccin influences cell signaling pathways by stabilizing 14-3-3 protein interactions, affecting gene expression and cellular metabolism . In animal cells, fusicoccin has been shown to influence cellular processes involving 14-3-3 binding to client proteins .
Molecular Mechanism
The molecular mechanism of fusicoccin involves its binding to 14-3-3 proteins, which then interact with phosphorylated target proteins . This binding stabilizes the protein complex, leading to the activation of downstream signaling pathways . In plants, fusicoccin-mediated stabilization of the H±ATPase and 14-3-3 protein complex results in increased proton extrusion and membrane hyperpolarization . This mechanism is crucial for the physiological effects observed in plants, such as stomatal opening and enhanced nutrient uptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fusicoccin have been observed to change over time. Fusicoccin is relatively stable, but its prolonged application can lead to irreversible physiological changes in plants, such as continuous stomatal opening and eventual plant death . In in vitro studies, fusicoccin has been used to study the long-term effects on cellular function, including sustained activation of the plasma membrane H±ATPase and its impact on cellular metabolism .
Dosage Effects in Animal Models
The effects of fusicoccin vary with different dosages in animal models. At low doses, fusicoccin has been shown to influence cellular processes without causing significant toxicity . At high doses, fusicoccin can induce adverse effects, including disruption of cellular homeostasis and potential toxicity . In animal studies, fusicoccin has been used to investigate its potential as a pharmacological agent, with varying effects observed depending on the dosage administered .
Metabolic Pathways
Fusicoccin is involved in several metabolic pathways, primarily through its interaction with 14-3-3 proteins and the plasma membrane H±ATPase . These interactions influence metabolic flux and metabolite levels by modulating enzyme activity and ion transport . The activation of the H±ATPase by fusicoccin leads to increased proton extrusion, which is essential for various metabolic processes in plant cells .
Transport and Distribution
Within cells and tissues, fusicoccin is transported and distributed through interactions with specific transporters and binding proteins . In plants, fusicoccin is known to localize to the plasma membrane, where it interacts with the H±ATPase and 14-3-3 proteins . This localization is crucial for its physiological effects, as it ensures the activation of the H±ATPase and subsequent ion transport .
Subcellular Localization
Fusicoccin’s subcellular localization is primarily at the plasma membrane in plant cells . This localization is facilitated by its interaction with 14-3-3 proteins, which direct it to specific compartments . The binding of fusicoccin to the H±ATPase and 14-3-3 protein complex at the plasma membrane is essential for its activity and function . Additionally, fusicoccin may undergo post-translational modifications that influence its targeting and localization within the cell .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse de Fusicoccin A implique plusieurs étapes, en partant du squelette diterpénique. . Les conditions de réaction impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour assurer la stéréochimie et le placement du groupe fonctionnel souhaités.
Méthodes de Production Industrielle : La production industrielle de Fusicoccin A est principalement réalisée par des procédés de fermentation utilisant le champignon Phomopsis amygdali . Les conditions de fermentation, notamment la température, le pH et la disponibilité des nutriments, sont optimisées pour maximiser le rendement de Fusicoccin A. Après la fermentation, le composé est extrait et purifié à l'aide de techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de Réactions : Fusicoccin A subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'étudier ses relations structure-activité et de développer des dérivés ayant une activité biologique accrue .
Réactifs et Conditions Communs :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés pour introduire des fonctionnalités oxygénées.
Réduction : Des réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés pour réduire des groupes fonctionnels spécifiques.
Substitution : Des réactions de substitution nucléophile sont réalisées en utilisant des réactifs comme l'azoture de sodium ou le cyanure de potassium dans des conditions contrôlées.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Fusicoccin A avec des modifications à des positions spécifiques sur le squelette diterpénique. Ces dérivés sont étudiés pour leurs activités biologiques et leurs applications thérapeutiques potentielles .
4. Applications de la Recherche Scientifique
Fusicoccin A a un large éventail d'applications de recherche scientifique :
5. Mécanisme d'Action
Fusicoccin A exerce ses effets en stabilisant l'interaction entre les protéines 14-3-3 et les protéines de ligand phosphorylées . Cette stabilisation est cruciale pour la régulation de la voie de signalisation de la kinase sérine/thréonine, qui contrôle divers processus biologiques dans les cellules eucaryotes . Le composé se lie à la protéine 14-3-3, augmentant son affinité pour le ligand phosphorylé et favorisant la formation d'un complexe stable . Cette interaction conduit à l'activation des voies de signalisation en aval, ce qui entraîne les effets biologiques observés .
Comparaison Avec Des Composés Similaires
Fusicoccin A est unique en raison de son interaction spécifique avec les protéines 14-3-3 et de ses puissants effets phytotoxiques. Les composés similaires comprennent :
Cyclosporine A : Un peptide macrocyclique fongique qui induit des interactions protéines-protéines en liant l'isomérase peptidyl proline à la calcineurine.
FK506 (Tacrolimus) : Une macrolide bactérienne qui forme un complexe ternaire avec la protéine de liaison FK506 et la calcineurine, inhibant la croissance des lymphocytes T.
Ces composés partagent la capacité de moduler les interactions protéines-protéines, mais Fusicoccin A se distingue par sa cible spécifique et son mécanisme d'action .
Propriétés
Numéro CAS |
20108-30-9 |
|---|---|
Formule moléculaire |
C36H56O12 |
Poids moléculaire |
680.8 g/mol |
Nom IUPAC |
2-[(3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/t18?,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1 |
Clé InChI |
KXTYBXCEQOANSX-NNXGSGQWSA-N |
SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
SMILES isomérique |
C[C@@H]1[C@@H]2CC[C@@H](C2=C[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
SMILES canonique |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC |
Synonymes |
fusicoccin fusicoccin-A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















